(5-Chlorofuran-2-yl)methanol
Description
(5-Chlorofuran-2-yl)methanol (CAS: 27230-59-7) is a chlorinated furan derivative with the molecular formula C₅H₅ClO₂ and a molecular weight of 132.55 g/mol . This compound features a hydroxymethyl group (-CH₂OH) attached to the 2-position of a 5-chlorofuran ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-chlorofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJDISJNCUFJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chlorofuran-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol at temperatures ranging from 0 to 20°C for approximately 2 hours . This method yields this compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-chloro-2-furaldehyde using sodium tetrahydroborate is scalable and can be adapted for larger-scale production. The reaction conditions are relatively mild, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-chloro-2-furaldehyde or 5-chloro-2-furoic acid.
Reduction: 5-chlorofuran-2-ylmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
(5-Chlorofuran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (5-Chlorofuran-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, derivatives of furan compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . The specific interactions and pathways for this compound require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with (5-Chlorofuran-2-yl)methanol, differing in substituents or heteroatoms. Key differences in properties and applications are highlighted.
Phenyl-Substituted Analogs
a) [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS: 111808-94-7)
- Molecular Formula : C₁₂H₁₁ClO₂
- Molecular Weight : 222.67 g/mol .
- Structure : Contains a 4-chlorophenyl group and a methyl substituent on the furan ring.
b) [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS: 924820-07-5)
Comparison :
- Bioactivity: Phenyl-substituted analogs are hypothesized to exhibit stronger antimicrobial and antifungal activities due to enhanced aromatic interactions with biological targets. For example, derivatives like 5-(5-Chlorofuran-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole demonstrate notable antifungal and antioxidant effects .
- Synthetic Utility : These analogs are more complex to synthesize due to additional functional groups, requiring multi-step reactions .
Halogen-Substituted Analogs
a) (5-Bromofuran-2-yl)methanol (CAS: 27230-58-6)
Comparison :
- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may lead to differences in reaction kinetics, such as slower nucleophilic substitution but enhanced radical stability.
Pharmacologically Active Derivatives
a) 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 27230-59-7 | C₅H₅ClO₂ | 132.55 | -CH₂OH, -Cl at C5 |
| [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol | 111808-94-7 | C₁₂H₁₁ClO₂ | 222.67 | -CH₂OH, -ClPh (para), -CH₃ |
| (5-Bromofuran-2-yl)methanol | 27230-58-6 | C₅H₅BrO₂ | 177.40 | -CH₂OH, -Br at C5 |
Biological Activity
Overview
(5-Chlorofuran-2-yl)methanol is an organic compound characterized by its furan ring structure, which is substituted with a chlorine atom and a hydroxymethyl group. Its molecular formula is CHClO, and it has a molecular weight of 132.55 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol under mild conditions (0 to 20°C) for approximately two hours. This method is scalable and suitable for industrial applications due to its relatively simple reaction conditions.
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key findings include:
- Antimicrobial Properties : Preliminary studies have shown that this compound and its derivatives possess significant antimicrobial activity against various pathogens.
- Anti-inflammatory Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The exact mechanism of action for this compound is not fully elucidated. However, it is thought to interact with multiple molecular targets, including enzymes involved in inflammatory pathways. Studies suggest that derivatives of furan compounds can effectively inhibit COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
Case Studies
- Cyclooxygenase Inhibition : A study identified 3-(5-chlorofuran-2-yl)-5-methylisoxazole as a selective COX-1 inhibitor. This compound demonstrated significant binding affinity to the COX-1 active site, suggesting that similar derivatives of this compound could exhibit comparable inhibitory effects .
- Antimicrobial Screening : In preliminary antibacterial screening, this compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Furan ring with Cl and hydroxymethyl | Potential anti-inflammatory and antimicrobial |
| 5-Hydroxymethylfurfural | Hydroxymethyl group | Used as a platform for biofuels |
| 3-(5-Chlorofuran-2-yl)-5-methylisoxazole | Isoxazole moiety | Selective COX-1 inhibitor |
| 5-Methylfurfural | Methyl substitution at position 5 | Used in flavoring and fragrance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
